Sodium Trifluoroacetate-¹³C₂: A Technical Guide for Researchers
Sodium Trifluoroacetate-¹³C₂: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trifluoroacetate-¹³C₂, an isotopically labeled salt of trifluoroacetic acid (TFA), serves as a critical tool in a variety of scientific disciplines, particularly in analytical and metabolic research. Its primary utility lies in its application as an internal standard for quantitative analyses and as a tracer in metabolic studies. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry and providing a unique signal in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comprehensive overview of the technical aspects of Sodium trifluoroacetate-¹³C₂, including its properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
Sodium trifluoroacetate-¹³C₂ is a white, hygroscopic solid. Its chemical structure consists of a trifluoromethyl group attached to a carboxylate group, with both carbon atoms being the ¹³C isotope, and a sodium counter-ion.
| Property | Value |
| Chemical Formula | ¹³C₂F₃NaO₂ |
| Molecular Weight | 137.99 g/mol [1][2] |
| CAS Number | 1794767-05-7[1] |
| Appearance | White Solid |
| Purity | Typically >95% (HPLC)[1][3] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C |
| Melting Point | >235 °C |
| Solubility | Soluble in water |
| Storage | Recommended at 4°C, under an inert atmosphere due to its hygroscopic nature. |
Applications in Research and Development
The primary applications of Sodium trifluoroacetate-¹³C₂ stem from its nature as a stable isotope-labeled compound.
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Internal Standard in Quantitative Analysis: It is widely used as an internal standard in quantitative NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects, thus providing high accuracy and precision.
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Tracer in Metabolic Studies: While less common for trifluoroacetate itself due to its general metabolic inertness, labeled small molecules can be used to trace metabolic pathways. The trifluoroacetate anion has been studied for its potential biological effects, and its labeled form could be used to investigate its metabolic fate and potential incorporation into biological molecules under specific conditions.[4]
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Pharmaceutical and Agrochemical Intermediate: Labeled compounds are crucial in drug development and agricultural science to understand the metabolism, pharmacokinetics, and environmental fate of new chemical entities.
Experimental Protocols
Quantitative ¹⁹F NMR (qNMR) for Purity Assessment of Fluorinated Compounds
This protocol describes the use of Sodium trifluoroacetate-¹³C₂ as an internal standard for determining the purity of a fluorinated analyte.
Materials:
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Fluorinated analyte
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Sodium trifluoroacetate-¹³C₂ (Internal Standard, IS)
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Anhydrous deuterated solvent (e.g., DMSO-d₆, D₂O)
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High-precision analytical balance
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NMR spectrometer with ¹⁹F capabilities
Procedure:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the Sodium trifluoroacetate-¹³C₂ internal standard into a clean, dry vial.
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Accurately weigh an appropriate amount of the fluorinated analyte into the same vial to achieve a molar ratio of analyte to IS that is close to 1:1.
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Add a precise volume (e.g., 600 µL) of the deuterated solvent to the vial.
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Ensure complete dissolution by vortexing or gentle sonication.
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Transfer the solution to a clean, dry NMR tube.
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-
NMR Data Acquisition:
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Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.
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Tune and match the probe for the ¹⁹F frequency.
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Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative results. Key parameters include a calibrated 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.[5]
-
-
Data Processing and Purity Calculation:
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Apply Fourier transform to the FID with an appropriate window function (e.g., exponential with 0.3 Hz line broadening).
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Phase the spectrum and perform baseline correction.
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Integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard.
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Calculate the purity of the analyte using the following formula:
Where:
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I = Integral value of the signal
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N = Number of fluorine atoms contributing to the signal
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MW = Molecular weight
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m = mass
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Purity_IS = Purity of the internal standard
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Caption: Workflow for LC-MS/MS quantification.
GC-MS Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples
This protocol is adapted for the analysis of SCFAs, where a labeled standard like Sodium trifluoroacetate-¹³C₂ can be used, assuming appropriate derivatization or direct injection methods are employed for this highly polar compound. For many SCFAs, derivatization is necessary for GC-MS analysis.
Materials:
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Fecal samples
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Sodium trifluoroacetate-¹³C₂ (Internal Standard, IS)
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Extraction solvent (e.g., acidified water or methanol)
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Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
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GC-MS system
Procedure:
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Sample Preparation and Extraction:
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Homogenize a known weight of fecal sample in the extraction solvent.
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Add a known amount of the Sodium trifluoroacetate-¹³C₂ internal standard.
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Vortex and centrifuge to pellet solid debris. [6] * Transfer the supernatant to a new tube.
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Derivatization:
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Evaporate the supernatant to dryness.
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Add the derivatization agent (e.g., MTBSTFA in pyridine) and incubate at an elevated temperature (e.g., 60-80°C) to form volatile derivatives of the SCFAs. [7]
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GC-MS Analysis:
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Inject the derivatized sample into the GC-MS.
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Use a suitable GC column and temperature program to separate the SCFA derivatives.
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Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized SCFAs and the internal standard.
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Data Analysis:
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Identify the peaks corresponding to the SCFA derivatives and the internal standard based on their retention times and mass spectra.
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Quantify the SCFAs using a calibration curve prepared with derivatized standards, normalizing to the internal standard response.
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Experimental Workflow for GC-MS Analysis
References
- 1. Sodium Trifluoroacetate-13C2 | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Sodium Trifluoroacetate-13C2 | LGC Standards [lgcstandards.com]
- 4. Trifluoroacetate Degradation Pathway (An/Aerobic) [eawag-bbd.ethz.ch]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
